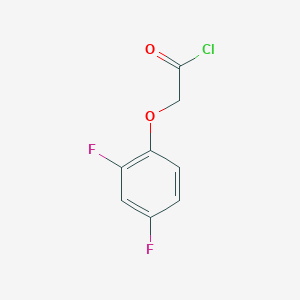
(2,4-Difluoro-phenoxy)-acetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Difluoro-phenoxy)-acetyl chloride is an organic compound characterized by the presence of two fluorine atoms attached to a phenoxy group, which is further connected to an acetyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluoro-phenoxy)-acetyl chloride typically involves the reaction of 2,4-difluorophenol with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
2,4-Difluorophenol+Acetyl chloride→(2,4-Difluoro-phenoxy)-acetyl chloride+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
(2,4-Difluoro-phenoxy)-acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of substituted products.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (2,4-Difluoro-phenoxy)-acetic acid and hydrochloric acid.
Reduction: The compound can be reduced to (2,4-Difluoro-phenoxy)-ethanol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Sodium borohydride in methanol.
Major Products Formed
Nucleophilic Substitution: Substituted (2,4-Difluoro-phenoxy)-acetyl derivatives.
Hydrolysis: (2,4-Difluoro-phenoxy)-acetic acid.
Reduction: (2,4-Difluoro-phenoxy)-ethanol.
科学研究应用
(2,4-Difluoro-phenoxy)-acetyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various fluorinated compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of (2,4-Difluoro-phenoxy)-acetyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with various substrates. The presence of fluorine atoms enhances the compound’s electrophilicity, making it more reactive towards nucleophilic attack. This property is exploited in various synthetic applications to introduce the (2,4-Difluoro-phenoxy) group into target molecules.
相似化合物的比较
Similar Compounds
2,4-Difluorophenol: A precursor in the synthesis of (2,4-Difluoro-phenoxy)-acetyl chloride.
(2,4-Difluoro-phenoxy)-acetic acid: A hydrolysis product of this compound.
(2,4-Difluoro-phenoxy)-ethanol: A reduction product of this compound.
Uniqueness
This compound is unique due to its high reactivity and the presence of two fluorine atoms, which impart distinct electronic properties. These characteristics make it a valuable intermediate in the synthesis of various fluorinated compounds, which are important in pharmaceuticals and agrochemicals.
属性
IUPAC Name |
2-(2,4-difluorophenoxy)acetyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-8(12)4-13-7-2-1-5(10)3-6(7)11/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRROMNHZVTARY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N4-[2-(4-chlorophenyl)ethyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide](/img/structure/B2585468.png)
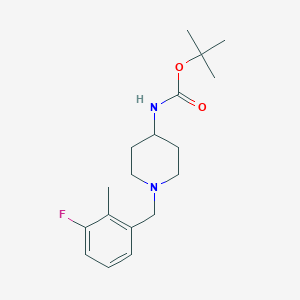
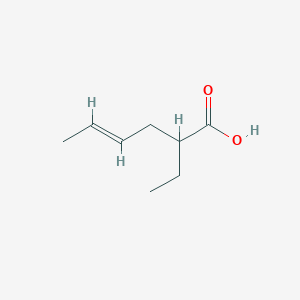
![2-{7-METHYL-3-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE](/img/structure/B2585473.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2585474.png)

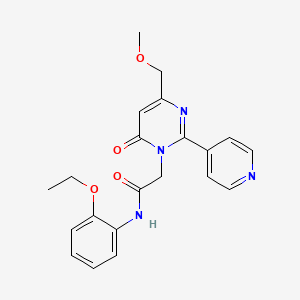
![N-[(Z)-thiophen-2-ylmethylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2585477.png)
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride](/img/structure/B2585478.png)
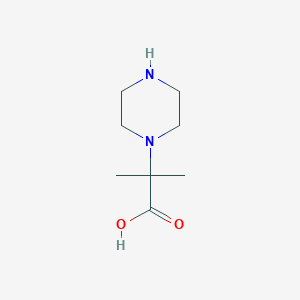
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}oxane-4-carboxamide](/img/structure/B2585484.png)
![5-methyl-9-(3-phenylpropyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2585487.png)
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2585488.png)
![N-(3-cyanophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2585491.png)
